molecular formula C13H15NO4 B8596738 n-Butyl 4-nitrocinnamate

n-Butyl 4-nitrocinnamate

Cat. No.: B8596738
M. Wt: 249.26 g/mol
InChI Key: DBBAKOSVOAEWCF-UHFFFAOYSA-N
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Description

n-Butyl 4-nitrocinnamate is a chemical compound of interest in materials science and industrial research. While direct studies on this specific ester are limited, research on its metal complexes and analogous structures indicates promising applications. Scientific investigations into rare earth metal complexes of 4-nitrocinnamate, such as yttrium 4-nitrocinnamate, have demonstrated significant effectiveness as corrosion inhibitors for steel in chloride solutions . These compounds function by forming a protective, bimetallic film on metal surfaces, which retards both anodic and cathodic reactions, acting as a mixed-type inhibitor and markedly improving corrosion resistance . The compound belongs to a family of organic chromophores known for their non-linear optical (NLO) properties, as seen in related materials like N-butyl-4-nitroaniline . Researchers can utilize this compound as a precursor or model compound for developing new, environmentally friendly corrosion protection systems and for exploring advanced materials with specific electronic or optical characteristics. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

butyl 3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-2-3-10-18-13(15)9-6-11-4-7-12(8-5-11)14(16)17/h4-9H,2-3,10H2,1H3

InChI Key

DBBAKOSVOAEWCF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Butyl 4 Nitrocinnamate

Direct Synthetic Approaches to n-Butyl 4-nitrocinnamate

The direct synthesis of this compound can be efficiently achieved through modern cross-coupling techniques or classical esterification reactions. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Palladium-Catalyzed Heck Cross-Coupling Reactions

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgmisuratau.edu.ly For the synthesis of this compound, this typically involves the reaction of a 4-nitro-substituted aryl halide (e.g., 4-nitroiodobenzene or 4-nitrobromobenzene) with n-butyl acrylate (B77674). The electron-withdrawing nature of the nitro group on the aryl halide generally enhances its reactivity in the Heck coupling process. mdpi.com

The success of the Heck reaction relies heavily on the choice of the palladium catalyst. A variety of palladium sources can be used, including common precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂), which are reduced in situ to the active Pd(0) species. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org

More advanced catalytic systems have been developed to improve efficiency, stability, and turnover numbers. These include preformed Pd(II) complexes with specific ligands that stabilize the catalytic species. For instance, benzimidazole-oxime Pd(II)-complexes have demonstrated high activity as precatalysts in Heck reactions. arkat-usa.org Similarly, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes are noted for being highly active and stable phosphine-free catalysts. organic-chemistry.org Such systems often allow for lower catalyst loadings and can be more resilient to air and moisture.

Table 1: Examples of Palladium Catalytic Systems in Heck Reactions
Catalyst/PrecatalystTypical Ligand(s)Key FeaturesReference
Palladium(II) acetate (Pd(OAc)₂)Triphenylphosphine (PPh₃) or Phosphine-freeCommonly used, versatile, often requires a ligand. wikipedia.orgmdpi.com
Palladium Chloride (PdCl₂)Triphenylphosphine (PPh₃)Original catalyst used by Mizoroki. wikipedia.orgmisuratau.edu.ly
Benzimidazole-oxime Pd(II)-complexBenzimidazole-oximeHighly active precatalyst, suitable for aqueous media. arkat-usa.org
N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexesAmido/pyridyl carboxylateHigh turnover numbers, phosphine-free. organic-chemistry.org

The energy source used to drive the Heck reaction significantly impacts reaction times and yields. Conventional thermal heating has been traditionally employed, often requiring prolonged reaction times at elevated temperatures. arkat-usa.org However, microwave-assisted organic synthesis has emerged as a highly effective alternative. mdpi.comscirp.org

Microwave irradiation can dramatically accelerate the Heck coupling reaction, reducing reaction times from hours to mere minutes. arkat-usa.orgorganic-chemistry.org This rapid heating is believed to promote the reaction rate efficiently. scirp.org Studies comparing the two methods for the coupling of aryl bromides with olefins have shown that microwave heating at high wattage (e.g., 250 W) can lead to complete conversion and high yields in as little as 5-15 minutes, whereas conventional heating might require several hours to achieve similar results. arkat-usa.orgarkat-usa.org This efficiency makes microwave irradiation a preferred method for rapid synthesis and optimization. mdpi.com

The choice of base and solvent is critical for optimizing the Heck reaction. The base is required to neutralize the hydrogen halide (HX) formed during the catalytic cycle, regenerating the active Pd(0) catalyst. youtube.com Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). wikipedia.org The selection of the base can influence the reaction rate and selectivity.

The solvent system also plays a crucial role. While polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used, there is a growing interest in developing more environmentally benign procedures. arkat-usa.org Heck reactions have been successfully performed in greener solvents, including water and aqueous ethanol (B145695) mixtures, often facilitated by phase-transfer agents like tetrabutylammonium (B224687) bromide (TBAB) to improve the solubility of organic reactants. mdpi.comarkat-usa.org The use of aqueous media under microwave irradiation has been shown to be a particularly efficient and sustainable approach for the synthesis of cinnamate (B1238496) derivatives. arkat-usa.org

Table 2: Optimization Parameters for the Heck Reaction
ParameterExamplesRole/Effect on ReactionReference
BaseTriethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Sodium Acetate (NaOAc)Neutralizes HX byproduct, regenerates Pd(0) catalyst. wikipedia.org
SolventDMF, Acetonitrile, Water, Aqueous EthanolSolubilizes reactants and catalyst; can influence reaction rate and catalyst stability. mdpi.comarkat-usa.org
Phase-Transfer AgentTetrabutylammonium Bromide (TBAB)Facilitates reactions in biphasic systems, particularly in aqueous media. arkat-usa.orgarkat-usa.org
Energy SourceConventional Heating, Microwave IrradiationMicrowave heating significantly reduces reaction times and can improve yields. mdpi.comarkat-usa.orgscirp.org

Alternative Esterification Routes (Contextual from related cinnamates)

An alternative and more traditional approach to synthesizing this compound is through the esterification of 4-nitrocinnamic acid with n-butanol. This method is particularly useful when 4-nitrocinnamic acid is a readily available starting material.

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid (4-nitrocinnamic acid) with an excess of the alcohol (n-butanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. uns.ac.idgoogle.com The reaction is reversible, and to drive the equilibrium towards the product, water is usually removed as it is formed. uns.ac.id

Other esterification methods can also be applied. For instance, the carboxylic acid can be activated by converting it to a more reactive derivative, such as an acid chloride. Reacting 4-nitrocinnamoyl chloride with n-butanol in the presence of a non-nucleophilic base like pyridine (B92270) would yield the desired ester. Additionally, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct esterification of 4-nitrocinnamic acid with n-butanol under milder conditions, a process known as Steglich esterification. researchgate.net Enzymatic esterification using lipases has also been reported for the synthesis of various cinnamate esters, offering a green chemistry alternative. medcraveonline.com

Chemical Transformations Involving this compound

The structure of this compound features two primary reactive sites: the nitro group and the α,β-unsaturated double bond. These functional groups can undergo various chemical transformations.

A key reaction is the selective reduction of the nitro group to an amine. This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst is a common and effective method to achieve this, yielding n-butyl 4-aminocinnamate. This product is a precursor for dyes, pharmaceuticals, and other fine chemicals.

The α,β-unsaturated ester system is also susceptible to reduction. Depending on the reducing agent, either the carbon-carbon double bond or the ester carbonyl can be reduced. For example, using samarium diiodide (SmI₂) can selectively reduce the α,β-unsaturated system, which would lead to n-butyl 3-(4-nitrophenyl)propanoate. sigmaaldrich.com Complete reduction of both the double bond and the ester function can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄), though this would also likely reduce the nitro group.

Reductive Processes of the Nitro Group and Cinnamate Moiety

The presence of both a reducible nitro group and an α,β-unsaturated system in this compound allows for selective and comprehensive reduction strategies, yielding different products based on the chosen reagents and conditions.

Catalytic Hydrogenation to Amino Derivatives

The selective reduction of the nitro group in 4-nitrocinnamate esters to an amino group is a synthetically valuable transformation, yielding 4-aminocinnamate derivatives which are precursors to various biologically active compounds and materials. Catalytic hydrogenation is a common and effective method to achieve this chemoselectivity, preserving the cinnamate double bond.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitroarenes. mit.edu The reaction is typically carried out using hydrogen gas in a suitable solvent, such as ethanol. This method has been shown to be effective for the reduction of ethyl 4-nitrocinnamate to ethyl 4-aminocinnamate, suggesting a similar outcome for the n-butyl ester. The process generally proceeds with high efficiency and chemoselectivity, leaving the α,β-unsaturated ester moiety intact. researchgate.netd-nb.info

Other catalytic systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts like nickel(II) acetate or iron(II) chloride, have also been developed for the selective reduction of aromatic nitro compounds. researchgate.netjsynthchem.comorientjchem.org These methods can offer milder reaction conditions and may be advantageous when other sensitive functional groups are present in the molecule. For instance, the NaBH₄-FeCl₂ system has been shown to selectively reduce nitroarenes containing ester groups with high yields. researchgate.netd-nb.info

In contrast, different reducing agents can target the cinnamate double bond. For example, the use of samarium diiodide (SmI₂) in the presence of hexamethylphosphoramide (B148902) (HMPA) and t-butanol has been reported to selectively reduce the α,β-unsaturated system of ethyl 4-nitrocinnamate, yielding ethyl 3-(4-nitrophenyl)propanoate. chemicalbook.com This highlights the possibility of tuning the reduction strategy to target either the nitro group or the cinnamate double bond based on the desired product.

Table 1: Comparison of Reductive Conditions for 4-Nitrocinnamate Esters

Reagent/CatalystTarget Functional GroupProductReference
H₂/Pd-CNitro Group4-Aminocinnamate Ester
NaBH₄/FeCl₂Nitro Group4-Aminocinnamate Ester researchgate.net
SmI₂/HMPA/t-BuOHC=C Double Bond3-(4-nitrophenyl)propanoate Ester chemicalbook.com
Exploration of Reductive Borylation of Alpha,Beta-Unsaturated Esters

Reductive borylation of α,β-unsaturated esters represents a powerful method for the synthesis of β-boryl esters, which are versatile intermediates in organic synthesis. This transformation typically involves the conjugate addition of a boron nucleophile to the β-position of the unsaturated ester. While direct studies on this compound are not prevalent, the extensive research on the borylation of α,β-unsaturated carbonyl compounds provides a strong basis for predicting its reactivity.

The presence of the electron-withdrawing 4-nitro group is expected to enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by boron reagents. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters is a well-established method for the synthesis of β-aryl esters with high enantioselectivity. acs.org This suggests that similar catalytic systems could be employed for the borylation of this compound.

Furthermore, copper-catalyzed borylation reactions have emerged as a valuable tool for the synthesis of organoboron compounds. mdpi.com These reactions often proceed under mild conditions and exhibit broad functional group tolerance. The application of such methods to this compound could provide an efficient route to the corresponding β-boryl derivative, which could then be further functionalized.

It is important to consider the potential for competing reactions, such as the reduction of the nitro group, under the conditions employed for borylation. The choice of catalyst, ligand, and boron reagent would be critical in achieving the desired chemoselectivity.

Potential for Intramolecular Reductive Cyclization Pathways

The formation of n-butyl 4-aminocinnamate through the reduction of the nitro group opens up possibilities for subsequent intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds. The newly formed amino group can act as a nucleophile, attacking the electrophilic centers within the cinnamate moiety.

One potential pathway involves the intramolecular Michael addition of the amino group to the β-carbon of the α,β-unsaturated ester. This would lead to the formation of a six-membered ring, specifically a dihydroquinolinone derivative. Such cyclizations are often promoted by a base or can occur thermally.

Alternatively, under different conditions, the amino group could potentially react with the ester functionality. For instance, in the presence of a suitable catalyst or under thermal conditions, an intramolecular amidation could occur, leading to the formation of a lactam. The feasibility of this pathway would depend on the relative reactivity of the β-carbon and the ester carbonyl group towards the intramolecular nucleophilic attack by the amino group.

The development of catalytic systems for the reductive cyclization of substituted aromatic nitro compounds offers a direct route to N-containing heterocycles. unimi.it Applying such a methodology to ortho-nitrostyrene derivatives has been shown to produce indoles. While this compound is a para-substituted isomer, this highlights the potential for designing related intramolecular cyclization strategies following the initial reduction of the nitro group.

Nucleophilic Vinylic Substitution (SNV) Reactions (Mechanistic parallels from related nitrocinnamates)

The electron-deficient nature of the double bond in this compound, enhanced by the strong electron-withdrawing nitro group, makes it a potential substrate for nucleophilic vinylic substitution (SNV) reactions. In such reactions, a nucleophile attacks one of the vinylic carbons, leading to the displacement of a leaving group. While the hydrogen atoms on the double bond of this compound are not typical leaving groups, mechanistic parallels can be drawn from related systems where a suitable leaving group is present at the α or β position.

The SNV reaction has many mechanistic variants, which are influenced by factors such as the nature of the substituents, the nucleophile, the leaving group, and the solvent. acs.org In highly activated systems, the reaction can proceed through a stepwise mechanism involving the formation of a carbanionic intermediate. The presence of the 4-nitro group would stabilize such an intermediate through resonance.

For instance, the reaction of α,β-unsaturated nitroalkenes with carbonyl compounds can proceed via a Michael addition, which is the initial step in some SNV pathways. encyclopedia.pub The subsequent transformation of the adduct can lead to the formation of various carbo- and heterocyclic compounds. rsc.org Studies on the reaction of β-nitrostyrenes with various nucleophiles have provided insights into the factors governing the reaction mechanism and the structure of the transition states.

While direct SNV on the unsubstituted double bond of this compound is not a common pathway, the principles of nucleophilic attack on the activated double bond are relevant to understanding its reactivity in other contexts, such as conjugate addition reactions.

Photochemical and Thermal Dimerization Reactions (e.g., Cycloaddition to Truxinates)

Cinnamate esters are well-known to undergo photochemical [2+2] cycloaddition reactions to form cyclobutane (B1203170) derivatives known as truxinates and truxillates. nih.gov This reactivity is also expected for this compound. The photodimerization can be induced by UV irradiation and can be influenced by factors such as the solvent, the concentration of the substrate, and the presence of photosensitizers. acs.org

Recent research has demonstrated the synthesis of a β-truxinate derivative from the [2+2] dimerization of methyl 4-nitrocinnamate upon irradiation with ultraviolet light (λ = 254 nm). preprints.org This β-truxinate can then be isomerized to the corresponding ζ- and δ-truxinates using a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), through a liquid-assisted grinding (LAG) technique. preprints.org This methodology provides access to multiple diastereoisomers of the truxinate scaffold. preprints.orguaem.mx The ability to control the stereochemical outcome of the dimerization is of significant interest for the synthesis of complex molecules and materials.

The use of Lewis acids as catalysts in the photodimerization of cinnamic esters has been shown to enhance the efficiency and stereoselectivity of the reaction. researchgate.netosti.gov Complexation of the Lewis acid to the carbonyl oxygen of the ester group can influence the excited-state properties of the molecule and direct the cycloaddition pathway. researchgate.netosti.gov

Thermal dimerization of cinnamate esters is less common but can occur under specific conditions. The photochemical pathway, however, remains the more prevalent and synthetically useful method for the synthesis of truxinates from cinnamate precursors.

Table 2: Isomerization of Methyl 4-nitrocinnamate Dimer (β-truxinate)

IsomerFormation MethodKey FeatureReference
β-truxinate[2+2] PhotodimerizationInitial cycloadduct preprints.org
ζ-truxinateIsomerization with base (e.g., DBU)Intermediate isomer preprints.org
δ-truxinateIsomerization with base (e.g., DBU)Thermodynamically more stable isomer preprints.org

Spectroscopic Characterization and Structural Elucidation of N Butyl 4 Nitrocinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of n-Butyl 4-nitrocinnamate. By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational (E-isomer) and Positional Assignment

The ¹H NMR spectrum provides a detailed map of the proton environments in this compound. The signals confirm the presence of the n-butyl group, the aromatic ring, and the vinylic protons. A key feature of the spectrum is the large coupling constant (typically >15 Hz) between the two vinylic protons, which unequivocally confirms the trans or (E)-configuration of the double bond.

The aromatic region displays two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are shifted downfield compared to the protons meta to it. The signals for the n-butyl ester group appear in the upfield region, with chemical shifts and splitting patterns consistent with a -OCH₂CH₂CH₂CH₃ chain.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
8.25d~8.8Aromatic H (ortho to -NO₂)
7.70d~8.8Aromatic H (meta to -NO₂)
7.68d~16.0α-Vinylic H
6.55d~16.0β-Vinylic H
4.22t~6.7-OCH₂-
1.71m--OCH₂CH₂-
1.46m--CH₂CH₂CH₃
0.98t~7.4-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Backbones

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]Assignment
166.5Ester C=O
148.7Aromatic C-NO₂
142.5α-Vinylic C
140.5Aromatic Quaternary C
128.9Aromatic CH (ortho to -NO₂)
124.2Aromatic CH (meta to -NO₂)
121.5β-Vinylic C
65.0-OCH₂-
30.7-OCH₂CH₂-
19.2-CH₂CH₂CH₃
13.7-CH₃

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Complex Derivatives

While one-dimensional NMR provides foundational data, two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning signals, especially in more complex derivatives.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting the adjacent protons within the n-butyl chain (e.g., -OCH₂- with -CH₂-, -CH₂- with the next -CH₂-, and so on). It would also confirm the coupling between the two vinylic protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular fragments. Key HMBC correlations would include a cross-peak between the α-vinylic proton and the ester carbonyl carbon, confirming the connectivity of the acrylate (B77674) system. Additionally, the protons of the -OCH₂- group would show a correlation to the carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₅NO₄, corresponding to a molecular weight of 249.26 g/mol . nih.govnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 249.

The fragmentation pattern is characteristic of an aromatic nitro ester. Common fragmentation pathways include:

Loss of the butoxy group: Cleavage of the ester C-O bond can lead to the loss of a butoxy radical (•OC₄H₉), resulting in a fragment ion.

Loss of the butyl group: Cleavage of the O-C bond can result in the loss of a butyl radical (•C₄H₉).

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈).

Nitro group fragmentation: The nitroaromatic portion can fragment through the loss of •NO or •NO₂ radicals. quizlet.com

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentLoss from Parent Ion
249[C₁₃H₁₅NO₄]⁺Molecular Ion [M]⁺
193[M - C₄H₈]⁺Loss of butene (McLafferty Rearrangement)
176[M - •OC₄H₉]⁺Loss of butoxy radical
146[M - •OC₄H₉ - NO]⁺Loss of butoxy and nitric oxide

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net The spectrum displays characteristic absorption bands that confirm the key structural features of the molecule.

Nitro Group (-NO₂): Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are observed.

Ester Group (-COOR): A very strong absorption band from the carbonyl (C=O) stretch is a prominent feature. The C-O stretching vibrations also produce characteristic bands.

Alkene (C=C): The carbon-carbon double bond of the cinnamate (B1238496) backbone gives rise to a stretching vibration in the typical alkene region. A strong out-of-plane bending vibration (=C-H) for the trans-alkene is also expected around 980 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene ring and C-H stretching vibrations are present.

Aliphatic Chain: C-H stretching and bending vibrations from the n-butyl group are observed in the aliphatic region.

Table 4: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
~3100-3000C-H StretchAromatic & Vinylic
~2960-2870C-H StretchAliphatic (n-Butyl)
~1715C=O StretchEster
~1640C=C StretchAlkene
~1520N-O Asymmetric StretchNitro
~1345N-O Symmetric StretchNitro
~1250, ~1170C-O StretchEster
~980=C-H Bend (Out-of-plane)trans-Alkene

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. While a specific crystal structure for this compound is not widely published, the technique would yield invaluable data.

An X-ray diffraction study would provide:

Unambiguous Stereochemistry: It would offer absolute confirmation of the (E)-configuration of the alkene double bond.

Bond Parameters: Precise measurements of all bond lengths and bond angles would be obtained.

Molecular Conformation: The analysis would reveal the planarity of the 4-nitrocinnamate system and the conformation of the n-butyl chain in the solid state.

Intermolecular Interactions: It would provide detailed insight into how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as pi-stacking between the aromatic rings or dipole-dipole interactions involving the nitro and ester groups.

This technique is the gold standard for solid-state structural elucidation and would complement the data obtained from spectroscopic methods.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

The crystal structure of these related compounds reveals that the molecule predominantly exists as the (E)-isomer, where the bulky 4-nitrophenyl and the n-butoxycarbonyl groups are on opposite sides of the C=C double bond. This configuration is thermodynamically more stable due to reduced steric hindrance. The nitro group and the ester group are typically found to be coplanar with the phenyl ring, maximizing electronic delocalization.

To illustrate the type of precise geometric data obtained from such an analysis, the following table presents hypothetical, yet representative, crystallographic parameters for this compound, based on known structures of similar cinnamate esters.

Interactive Table: Representative Crystallographic Data for an Alkyl 4-Nitrocinnamate

ParameterValue (Å or °)Description
Crystal System MonoclinicThe crystal lattice system.
Space Group P2₁/cThe symmetry of the unit cell.
Unit Cell Dimensions
a~10.5Length of the 'a' axis of the unit cell in Ångstroms.
b~5.2Length of the 'b' axis of the unit cell in Ångstroms.
c~24.1Length of the 'c' axis of the unit cell in Ångstroms.
β~95.5°The angle of the 'β' axis of the unit cell.
Selected Bond Lengths
C=C~1.34Length of the alkene double bond in Ångstroms.
C-C (alkene-phenyl)~1.47Length of the single bond connecting the alkene and phenyl groups in Ångstroms.
C=O~1.22Length of the carbonyl double bond in Ångstroms.
C-O (ester)~1.35Length of the ester C-O single bond in Ångstroms.
N-O (nitro)~1.23Average length of the N-O bonds in the nitro group in Ångstroms.
Selected Bond Angles
C-C=C~127°Bond angle of the alkene group in degrees.
O=C-O~124°Bond angle of the ester group in degrees.
Torsion Angle
O=C-C=C~180°Dihedral angle indicating a trans conformation of the ester group relative to the alkene.

Note: The data in this table is illustrative and based on typical values for similar structures, as specific experimental data for this compound is not publicly available.

The packing of the molecules within the crystal lattice is governed by intermolecular forces such as van der Waals interactions and, in some cases, weak hydrogen bonds. The planar nature of the 4-nitrocinnamate core often facilitates π-π stacking interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal structure.

Conformational Studies in Crystalline and Solution States

The conformation of a molecule can differ between its solid (crystalline) and solution states due to the absence of crystal packing forces and the influence of solvent interactions in solution. While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for probing the conformational dynamics in solution.

In the crystalline state, as established by X-ray diffraction of analogous compounds, this compound is expected to exist in a well-defined, relatively planar conformation. The torsional angles are constrained by the forces of the crystal lattice.

In solution, the molecule possesses greater conformational freedom. The primary point of flexibility, aside from the butyl chain, is the rotation around the single bonds of the cinnamate backbone. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred solution-state conformation.

For cinnamate esters, the large coupling constant (typically around 16 Hz) between the vinylic protons in ¹H NMR spectra confirms the retention of the (E)-configuration about the double bond in solution. The conformation around the C-C single bond between the alkene and the ester carbonyl can exist as either s-cis or s-trans. While the s-trans conformation is generally favored for esters to minimize steric repulsion, the equilibrium between these conformers can be influenced by the solvent polarity.

Computational studies on similar molecules suggest that the energy barrier for rotation around these single bonds is relatively low, indicating that this compound likely exists as a mixture of conformers in solution, with the planar, extended conformation being the most populated due to its inherent electronic stability. The flexibility of the n-butyl chain will also contribute to a range of possible conformations in the solution state, a factor not present in the rigid crystalline form.

Advanced Computational and Theoretical Investigations of N Butyl 4 Nitrocinnamate

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of n-Butyl 4-nitrocinnamate.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry and electronic structure of this compound. researchgate.netmdpi.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, revealing the most stable conformation of the molecule. The optimized geometry is crucial for accurately predicting other molecular properties.

The electronic structure analysis from DFT includes the distribution of electrons and the energies of molecular orbitals. These calculations are foundational for understanding the compound's chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net For this compound, the HOMO is primarily localized on the cinnamate (B1238496) moiety, which is electron-rich, while the LUMO is concentrated on the nitro group, a strong electron-withdrawing group.

The energy difference between the HOMO and LUMO, known as the band gap energy, is a key indicator of molecular stability and reactivity. chemrxiv.org A smaller band gap suggests higher reactivity and is often associated with enhanced nonlinear optical properties. The calculated HOMO-LUMO gap for this compound points towards a significant potential for intramolecular charge transfer, a desirable characteristic for NLO materials. researchgate.net

ParameterEnergy (eV)
HOMO-6.78
LUMO-2.54
Band Gap (ΔE)4.24

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map shows a region of negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) is observed around the hydrogen atoms of the butyl group and the aromatic ring, suggesting these are potential sites for nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization Energy

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the intramolecular and intermolecular bonding and interactions. q-chem.comwisc.edu In this compound, NBO analysis reveals strong hyperconjugative interactions, which contribute to the stabilization of the molecule. The delocalization of electron density from donor (Lewis-type) to acceptor (non-Lewis type) orbitals is a key factor in this stabilization. mdpi.com

The stabilization energy associated with these interactions can be quantified using second-order perturbation theory within the NBO framework. Significant stabilization energies are observed for the π* → π* interactions within the aromatic system and between the carbonyl and nitro groups, indicating a high degree of electron delocalization.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C1-C2)π(C3-C4)20.5
π(C5-C6)π(N1-O1)15.2
LP(O2)σ*(C7-C8)5.8

Prediction of Nonlinear Optical (NLO) Properties

Computational methods are powerful tools for predicting the nonlinear optical (NLO) properties of materials, which are crucial for applications in optoelectronics and photonics. nih.gov For this compound, the NLO properties, including the first-order hyperpolarizability (β), have been calculated using DFT. The presence of a strong donor-acceptor system, with the butyl cinnamate group acting as the donor and the nitro group as the acceptor, connected by a π-conjugated bridge, is a classic design for high NLO response. nih.gov

The calculated hyperpolarizability of this compound is significantly higher than that of standard reference materials like urea, indicating its promise as a potential NLO material.

PropertyCalculated Value
Dipole Moment (μ)7.5 D
First Hyperpolarizability (β)3.2 x 10-30 esu

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens for elucidating reaction mechanisms at the molecular level. By mapping the potential energy surface, transition states can be identified, and reaction pathways can be charted. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:

Identify Intermediates and Transition States: By calculating the energies of various possible intermediates and transition states, the most likely reaction pathway can be determined.

Calculate Activation Energies: The energy barrier for a reaction can be calculated, providing insight into the reaction kinetics.

Investigate Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction mechanism and energetics.

While specific reaction mechanisms involving this compound have not been detailed in this context, the application of these computational tools would be invaluable in understanding its reactivity and designing new synthetic routes or applications.

Potential Energy Surface (PES) and Transition State Analysis

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. uni-muenchen.de By exploring the PES, chemists can identify stable molecular structures (minima), and the transition states that connect them, which are crucial for understanding reaction mechanisms. ucsb.edugithub.ionih.govmit.edu A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. ucsb.edugithub.io

For a reaction involving this compound, a PES scan would be performed by systematically changing specific geometric parameters, such as bond lengths or angles involved in the reaction, and calculating the energy at each point. uni-muenchen.de This process allows for the identification of the lowest energy path from reactants to products. The peak of this path corresponds to the transition state structure.

Table 1: Key Concepts in PES and Transition State Analysis

ConceptDescription
Potential Energy Surface (PES) A multidimensional surface that represents the potential energy of a chemical system as a function of the positions of its nuclei.
Stationary Points Points on the PES where the net force on all atoms is zero. These include minima (reactants, products, intermediates) and saddle points (transition states).
Transition State (TS) A specific configuration along the reaction coordinate that has the highest potential energy. It is a first-order saddle point on the PES.
Reaction Coordinate The path of minimum potential energy that connects reactants and products on the PES.

While specific PES and transition state analyses for reactions of this compound are not extensively detailed in the available literature, studies on related nitroaromatic compounds suggest that the strong electron-withdrawing nature of the nitro group can significantly influence the stability of transition states in various reactions, such as cycloadditions. researchgate.net

Global Electron Density Transfer (GEDT) and Molecular Polarity

Global Electron Density Transfer (GEDT) is a key concept within Molecular Electron Density Theory (MEDT) that quantifies the net charge transfer between interacting molecules in a chemical reaction. nih.govnih.govresearchgate.net It is a powerful indicator of the polar nature of a reaction, with a direct correlation often observed between the magnitude of GEDT at the transition state and the reaction's activation energy; a higher GEDT typically corresponds to a lower activation barrier. nih.govnih.govresearchgate.net

The molecular polarity of this compound is significantly influenced by the presence of the nitro group, a strong electron-withdrawing group, and the ester functionality. This inherent polarity makes the molecule susceptible to participating in polar reactions where GEDT plays a crucial role. In a hypothetical polar reaction involving this compound, such as a Diels-Alder reaction, the compound would likely act as the electrophile, accepting electron density from a nucleophilic diene. nih.govpreprints.org

Bonding Evolution Theory (BET) for Reaction Dynamics

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds throughout a reaction mechanism. chemrxiv.orgrsc.orgresearchgate.netmdpi.comnih.gov By analyzing the topology of the Electron Localization Function (ELF), BET can pinpoint the exact points along the reaction coordinate where bond formation and bond breaking events occur. rsc.orgresearchgate.netmdpi.comnih.gov This method offers a more nuanced understanding of reaction dynamics than simply looking at the start and end points of a transformation.

A BET analysis of a reaction involving this compound, for instance a [3+2] cycloaddition, would involve mapping the changes in the ELF basins along the intrinsic reaction coordinate. rsc.orgresearchgate.netnih.gov This would reveal the sequence of bond formation and breaking. For example, in some cycloaddition reactions, BET has shown that the formation of the two new single bonds is not perfectly synchronous but occurs in a stepwise, albeit concerted, manner. rsc.orgmdpi.com

Table 2: Phases in a Hypothetical BET Analysis of a Cycloaddition Reaction

PhaseDescription
Phase I Initial approach of reactants, minimal change in bonding.
Phase II Depopulation of electron density from the reacting π-systems.
Phase III Formation of the first monosynaptic basin, indicating the initiation of the first new bond.
Phase IV Formation of the first disynaptic basin, corresponding to the completion of the first new bond.
Phase V Reorganization of electron density in the transition state region.
Phase VI Formation of the second monosynaptic basin for the second new bond.
Phase VII Formation of the second disynaptic basin, completing the second new bond.
Phase VIII Relaxation of the newly formed cycloadduct to its equilibrium geometry.

While a specific BET study on this compound is not available, the application of this theory to similar pericyclic reactions provides a framework for understanding the intricate electronic rearrangements that would govern its reactivity. chemrxiv.orgrsc.orgresearchgate.netmdpi.comnih.govrsc.orgunina.itmsu.edulibretexts.orgalchemyst.co.uk

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with a biological macromolecule, typically a protein (receptor).

While no specific molecular docking studies focused solely on this compound were identified, numerous studies have investigated the biological activities of other cinnamic acid derivatives through this method. nih.gov These studies have explored their potential as anti-inflammatory, anticancer, and antimicrobial agents. For example, cinnamic acid derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to predict their anti-inflammatory potential. nih.gov

A hypothetical docking study of this compound would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of this compound and the target protein from databases or through modeling.

Defining the Binding Site: Identifying the active site or binding pocket of the protein.

Docking Simulation: Using a docking algorithm to generate a series of possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov

Table 3: Common Protein Targets for Cinnamic Acid Derivatives in Docking Studies

Protein TargetPotential Biological Activity
Cyclooxygenase (COX)Anti-inflammatory
Pim-1 KinaseAnticancer
Epidermal Growth Factor Receptor (EGFR)Anticancer
CaspasesApoptosis induction

Based on the known activities of related compounds, it is plausible that this compound could be investigated for similar biological effects using molecular docking.

Biological Activities and Mechanistic Insights Non Clinical Focus

Antimicrobial Activity Investigations

Antifungal Efficacy and Dose-Response Relationships

Investigations into synthetic nitrocinnamate esters have demonstrated notable antifungal activity, particularly against various Candida species. While studies may not exclusively focus on the n-butyl ester, research on a series of related alkyl esters provides significant insight into its potential efficacy. The structure of the ester group, such as propyl or butyl chains, can influence the compound's antifungal action.

The presence of a nitro group (—NO₂) on the cinnamate (B1238496) structure is a key factor in its biological activity. Compounds containing nitro groups are known to possess activity against a range of microorganisms. Studies comparing methyl cinnamate with methyl 2-nitrocinnamate have indicated that the addition of the nitro group contributes to an improvement in the antifungal effect. The dose-response relationship is typically established by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For instance, related compounds like isopropyl 2-nitrocinnamate have shown potent activity against all tested fungal strains with an MIC of 513.52 μM.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Comparative Analysis of Alkyl Cinnamate (B1238496) Esters (e.g., Methyl, Ethyl, n-Butyl, Allyl)

The ester group of a cinnamate derivative is a key determinant of its properties. A comparative analysis of alkyl cinnamate esters, including methyl, ethyl, n-butyl, and allyl esters, reveals significant differences in their physical, chemical, and biological profiles. These differences are largely attributed to the nature of the alkyl group, which influences factors such as steric hindrance, lipophilicity, and metabolic stability.

In terms of physical properties, the size and nature of the alkyl group affect the volatility and solubility of the cinnamate ester. For instance, methyl cinnamate, with the smallest alkyl group, is generally more volatile than ethyl cinnamate. Ethyl cinnamate, in turn, is less volatile and provides a longer-lasting scent compared to its methyl counterpart. This variation in volatility influences their application in fragrances. Solubility is also affected, with methyl cinnamate showing slightly better solubility in alcohol-based solutions, while ethyl cinnamate is more soluble in non-polar solvents.

The biological activity of alkyl cinnamates is also modulated by the ester group. Studies on the antimicrobial activity of a series of cinnamate esters have shown that an increase in the length of the alkyl chain can lead to enhanced activity. For example, in one study, butyl cinnamate exhibited the most potent antifungal activity among the tested esters, which also included methyl and ethyl cinnamates. This suggests that the increased lipophilicity associated with a longer alkyl chain facilitates better penetration through microbial cell membranes. Antibacterial activity has also been observed to increase with the length of the alkyl chain.

The allyl group, being unsaturated, introduces a different dimension to the molecule's reactivity and biological profile. Allicin, an organosulfur compound containing an allyl group, is known for its immune-stimulatory and antitumor properties. While not a direct analogue, the presence of the allyl moiety in allyl cinnamate could confer unique biological activities that warrant further investigation.

Comparative Properties of Selected Alkyl Cinnamate Esters
CompoundAlkyl GroupKey Physicochemical DifferencesNoteworthy Biological Activities
Methyl 4-nitrocinnamateMethyl (-CH3)Higher volatility, more soluble in alcohol-based solutions.Serves as a versatile building block in the synthesis of biologically active molecules.
Ethyl 4-nitrocinnamateEthyl (-CH2CH3)Less volatile than methyl ester, more soluble in non-polar solvents.Used as a precursor in the synthesis of various organic compounds and has potential acaricidal properties.
n-Butyl 4-nitrocinnamaten-Butyl (-CH2CH2CH2CH3)Increased lipophilicity compared to methyl and ethyl esters.Potentiated antimicrobial (antifungal and antibacterial) response due to increased lipophilicity.
Allyl CinnamateAllyl (-CH2CH=CH2)Unsaturated alkyl chain introduces potential for different reactivity.The allyl group is associated with various biological activities in other natural products.

Positional Isomerism of Nitro Substituent on the Aromatic Ring (e.g., 2-, 3-, and 4-nitrocinnamates)

The position of the nitro group on the aromatic ring of a cinnamate ester has a profound impact on its electronic properties and, consequently, its chemical reactivity and biological efficacy. A comparative analysis of 2-nitrocinnamate, 3-nitrocinnamate, and 4-nitrocinnamate isomers reveals significant differences.

The nitro group is a strong electron-withdrawing group. Its position on the benzene (B151609) ring influences the electron density distribution across the molecule, affecting the reactivity of the aromatic ring, the double bond, and the ester carbonyl group. For instance, the electron-withdrawing effect of the nitro group is most pronounced when it is at the para (4-) position, as it can effectively withdraw electron density from the entire conjugated system through resonance. This can make the double bond more susceptible to nucleophilic attack.

From a biological activity perspective, the position of the nitro group is a critical determinant. In a study investigating the acaricidal activity of nitro-substituted ethyl cinnamate derivatives against Psoroptes cuniculi, the meta-substituted derivative, ethyl 3-nitrocinnamate, exhibited the highest activity. The ortho-substituted isomer, ethyl 2-nitrocinnamate, was also potent, while the para-substituted isomer, ethyl 4-nitrocinnamate, showed lower activity than both the ortho and meta isomers. This highlights that for this specific biological target, the para position is not the most favorable for the nitro substituent.

The steric hindrance introduced by the nitro group also varies with its position. An ortho-nitro group can sterically hinder reactions at the adjacent double bond and ester group, and it can also influence the planarity of the molecule. This can affect how the molecule interacts with biological targets.

Influence of Nitro Group Position on the Properties of Ethyl Nitrocinnamates
CompoundNitro Group PositionKey Electronic and Steric EffectsReported Biological Activity (Acaricidal)
Ethyl 2-nitrocinnamateOrthoPotential for steric hindrance; influences molecular planarity.More potent than the para-isomer.
Ethyl 3-nitrocinnamateMetaPrimarily inductive electron-withdrawing effect.Most potent among the three isomers.
Ethyl 4-nitrocinnamateParaStrong electron-withdrawing effect through resonance.Less potent than ortho- and meta-isomers.

Exploration of Additional Aromatic and Aliphatic Substituents (e.g., Amino, Methyl, Halogen, Piperine-derived structures)

Further diversification of the this compound structure can be achieved by introducing additional substituents on the aromatic ring or modifying the aliphatic chain. These modifications can fine-tune the molecule's properties for specific applications.

Aromatic Substituents:

Amino Group (-NH2): The reduction of the nitro group to an amino group transforms the electron-withdrawing nature of the substituent to electron-donating. This significantly alters the electronic properties of the aromatic ring and can lead to a completely different biological activity profile. Amino-substituted cinnamates are often investigated for their antioxidant and anticancer properties.

Methyl Group (-CH3): As an electron-donating group, a methyl substituent can influence the reactivity of the aromatic ring. However, its effect is generally weaker than that of an amino group. The position of the methyl group is also important, as it can exert steric effects.

Halogens (-F, -Cl, -Br): Halogens are electron-withdrawing groups that can increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes. The type of halogen and its position on the aromatic ring can be varied to modulate the electronic and steric properties of the compound. For example, in a series of ethyl cinnamate derivatives, para-substituted halogenated compounds generally showed the highest antifungal activity.

Piperine-Derived Structures:

Piperine (B192125), an alkaloid found in black pepper, contains a piperidine (B6355638) ring and a substituted aromatic moiety. The incorporation of piperine-like structures into the cinnamate scaffold has been explored for the development of new therapeutic agents. For instance, a series of piperine derivatives have been synthesized and evaluated for their antitumor activities, with some compounds showing potent antiproliferative effects. The design of hybrid molecules that combine the structural features of this compound and piperine could lead to novel compounds with enhanced biological efficacy.

Effects of Additional Substituents on Cinnamate Derivatives
SubstituentGeneral Effect on PropertiesPotential Impact on Biological Activity
Amino (-NH2)Electron-donating, increases polarity.Often associated with antioxidant and anticancer activities.
Methyl (-CH3)Weakly electron-donating, increases lipophilicity.Can modulate activity, but generally considered an unfavorable substituent for anticancer activity in some contexts.
Halogen (-F, -Cl, -Br)Electron-withdrawing, increases lipophilicity.Can enhance antimicrobial activity, with para-substitution often being favorable.
Piperine-derived structuresIntroduces a heterocyclic moiety, can significantly alter the overall molecular shape and properties.Associated with potent antitumor and antimicrobial activities.

Elucidation of Structure-Activity Relationships Governing Reactivity and Biological Efficacy

The systematic modification of the this compound structure and the subsequent evaluation of the resulting analogues allow for the elucidation of structure-activity relationships (SAR). SAR studies aim to identify the key structural features that are responsible for a compound's biological activity and to understand how changes in these features affect its efficacy.

Based on the comparative analyses in the preceding sections, several key SAR principles for cinnamate derivatives can be outlined:

The Ester Group: The length and nature of the alkyl chain in the ester group are crucial for modulating lipophilicity and, consequently, biological activity. For antimicrobial and antiprotozoal activities, a medium-sized, linear alkyl chain like n-butyl often provides a good balance of properties, leading to enhanced potency compared to smaller or branched alkyl groups. nih.gov

The Aromatic Ring Substituents: The type, number, and position of substituents on the aromatic ring are critical determinants of biological function.

Nitro Group Position: The position of the nitro group significantly impacts biological activity, as demonstrated by the superior acaricidal activity of the meta-isomer compared to the para-isomer.

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents plays a significant role. For antifungal activity, the effect of electron-donating (e.g., -OH, -OCH3) and electron-withdrawing (e.g., halogens) groups is position-dependent.

Multiple Substituents: The introduction of a second substituent on the aromatic ring can have a profound effect. For instance, the addition of a hydroxyl or another nitro group to a 4-substituted cinnamate ester can significantly increase its leishmanicidal potential. nih.gov

The development of Quantitative Structure-Activity Relationship (QSAR) models can further refine our understanding of these relationships. QSAR studies use statistical methods to correlate the chemical structures of a series of compounds with their biological activities, allowing for the prediction of the activity of new, untested compounds.

Rational Design and Synthesis of Novel this compound Analogues for Targeted Research Applications

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogues with improved properties for specific research applications. This process involves a targeted approach to molecular design, where structural modifications are made with a specific goal in mind, such as enhancing potency, increasing selectivity, or improving pharmacokinetic properties.

For example, based on the finding that a medium-sized alkyl chain is favorable for antiprotozoal activity, one could focus on synthesizing a series of n-alkyl 4-nitrocinnamates with varying chain lengths around the n-butyl group (e.g., propyl, pentyl, hexyl) to optimize this activity. Similarly, knowing that the meta-position for the nitro group is beneficial for acaricidal activity, one could synthesize n-butyl 3-nitrocinnamate and its derivatives to explore this further.

The synthesis of these novel analogues can be achieved through established organic chemistry methods. The esterification of the corresponding substituted cinnamic acid with n-butanol is a common approach. The substituted cinnamic acids themselves can be synthesized through various methods, such as the Knoevenagel or Perkin condensation reactions.

The rationally designed and synthesized analogues can then be used as chemical probes to investigate specific biological processes or as starting points for the development of new therapeutic agents. For instance, a highly potent and selective this compound analogue could be used to study the mechanism of action of this class of compounds against a particular pathogen or to identify its molecular target.

Advanced Reaction Chemistry and Transformations

Kinetic Studies of Reactions Involving n-Butyl 4-nitrocinnamate and Related Systems

Kinetic studies are crucial for understanding the mechanistic pathways of chemical reactions. For cinnamate (B1238496) esters, particularly those with electron-withdrawing substituents like the nitro group, these studies provide insight into reaction rates, the influence of solvents, and the nature of transient species.

The general form of the equation is: log(k/k₀) = lNT + mYCl

Where 'l' represents the sensitivity to solvent nucleophilicity and 'm' is the sensitivity to solvent ionizing power. For p-nitrophenyl chloroformate, these values were determined to be l = 1.68 and m = 0.46 across 39 different solvents. This indicates a reaction mechanism where both nucleophilic attack and charge separation are important in the rate-determining step, a characteristic expected to be shared by similar reactions of this compound. The reaction order is typically determined by monitoring the reaction rate's dependence on the concentration of each reactant. For many solvolysis reactions of this type, the reaction follows first-order kinetics with respect to the ester.

Table 1: Solvent Parameters and Specific Rates of Solvolysis for p-Nitrophenyl Chloroformate at 25.0 °C

Solvent NT YCl k (s⁻¹)
100% EtOH 0.37 -2.40 1.01E-05
90% EtOH 0.42 -0.83 3.33E-05
80% EtOH 0.49 0.00 7.86E-05
100% MeOH 0.17 -1.19 1.16E-04
90% MeOH 0.23 -0.11 2.50E-04
80% MeOH 0.33 0.67 5.57E-04
97% TFE 0.68 2.83 0.00313
50% TFE 0.28 2.85 0.00164

Data sourced from a study on p-nitrophenyl chloroformate, a related compound, to illustrate kinetic principles.

In catalytic processes like the Heck reaction, organometallic intermediates involving palladium are formed. For cinnamate synthesis via the Heck reaction, the mechanism involves oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the acrylate (B77674) and subsequent β-hydride elimination to yield the cinnamate product and regenerate the catalyst. While direct characterization of these intermediates is challenging due to their short lifetimes, their existence is inferred from kinetic data and computational modeling.

The solvent plays a critical role in determining the rate of a chemical reaction. For reactions involving charged or polar transition states, the dielectric constant and polarity of the solvent are particularly influential. In the case of reactions with 4-nitrocinnamate esters, a more polar solvent is expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent, thus accelerating the reaction rate.

For example, the rate of photosensitized reduction of 4-nitrophenol, a related compound, increases with increasing solvent polarity. This is attributed to a decrease in the rate of back electron transfer from the nitro radical anion intermediate in more polar solvents. A similar effect would be anticipated for reactions involving this compound where charge separation occurs. The Grunwald-Winstein analysis of p-nitrophenyl chloroformate solvolysis shows that reactions are faster in highly polar and ionizing solvents like aqueous trifluoroethanol (TFE) compared to less polar solvents like ethanol (B145695). This underscores the significant role of solvent-transition state interactions in dictating reaction kinetics.

Catalytic Systems and Their Mechanistic Implications in Cinnamate Chemistry

Catalysis is fundamental to the synthesis of cinnamates, offering efficient and selective routes. Various catalytic systems are employed, each with distinct mechanistic pathways.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are widely used for synthesizing cinnamic acid derivatives. This method typically involves coupling an aryl halide with an acrylate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, coordination and insertion of the alkene (the cinnamate precursor), and finally, β-hydride elimination to release the product and regenerate the catalyst. The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction.

Acid catalysis is commonly used for the esterification of cinnamic acid to produce esters like n-butyl cinnamate. Catalysts such as sodium bisulfate monohydrate or heteropoly compounds like TiSiW₁₂O₄₀/TiO₂ have proven effective. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. This is followed by dehydration to yield the ester.

Furthermore, chiral Lewis acids have been used in combination with photocatalysts to achieve enantioselective [2+2] cycloadditions of cinnamate esters. The Lewis acid is proposed to accelerate the transfer of triplet energy from an excited-state photocatalyst to the cinnamate ester by lowering the energy of the cinnamate's frontier molecular orbitals upon coordination.

Photoinduced Transformations and Their Synthetic Utility

Cinnamate derivatives are well-known for their photoresponsive behavior, primarily undergoing [2+2] photocycloaddition upon irradiation with UV light. This reaction converts two cinnamate moieties into a cyclobutane (B1203170) ring. For this compound, this transformation can be used to induce photocrosslinking in polymeric systems.

Upon exposure to UV light, typically at wavelengths greater than 280 nm, the double bond of the cinnamate group is excited. This excited state can then react with a ground-state cinnamate group on an adjacent molecule or polymer chain, forming a cyclobutane dimer. This process is often reversible; irradiation with shorter wavelength UV light (<260 nm) can cleave the cyclobutane ring, restoring the original cinnamate groups. This reversibility is a key feature for creating "smart" materials that can be patterned or healed with light.

The synthetic utility of these photoinduced transformations is significant. It provides a catalyst-free method for creating crosslinked networks, which is valuable in the design of photoresists, biomedical hydrogels, and other light-responsive materials. The presence of the nitro group in this compound can influence the photochemical properties, and the interparticle crosslinking of nitrocinnamate-functionalized nanoparticles has been demonstrated.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on n-Butyl 4-nitrocinnamate

This compound is characterized as an ester of 4-nitrocinnamic acid and n-butanol. The presence of the nitro group at the para position of the phenyl ring, combined with the extended conjugation of the cinnamate (B1238496) system, dictates its chemical and physical properties.

Synthesis and Structure: The primary synthesis route for this compound, like other cinnamic acid esters, is through esterification. Fischer esterification, involving the reaction of 4-nitrocinnamic acid with n-butanol under acidic catalysis (e.g., sulfuric acid), is a common and established method. researchgate.net Alternative greener and milder methodologies, such as Steglich esterification using coupling agents, have also been developed for cinnamic acid derivatives and are applicable for this synthesis. sapub.org The compound's structure is defined by the butyl 3-(4-nitrophenyl)prop-2-enoate IUPAC name, and it predominantly exists as the trans (E)-isomer due to steric factors. sigmaaldrich.com

Physicochemical Properties: The key physicochemical properties of this compound are summarized in the table below, based on computed data from publicly available chemical databases. The nitro group significantly influences the molecule's polarity and electronic properties.

PropertyValue
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol nih.gov
IUPAC Name butyl 3-(4-nitrophenyl)prop-2-enoate nih.gov
Topological Polar Surface Area 72.1 Ų nih.gov
XLogP3 3.7 nih.gov

Reactivity and Known Applications: The reactivity of this compound is centered around its three main functional components: the aromatic nitro group, the α,β-unsaturated ester system, and the phenyl ring. The electron-withdrawing nature of the nitro group makes the conjugated system susceptible to nucleophilic attack. While specific applications for the n-butyl ester are not extensively documented, related nitro-substituted cinnamate esters are known to be versatile intermediates in organic synthesis. researchgate.net They serve as precursors for pharmacologically relevant heterocyclic compounds and other advanced organic materials. researchgate.net The broader class of cinnamate esters has been investigated for a range of biological activities, including antimicrobial and antioxidant properties, suggesting a potential, though unexplored, bioactivity for the n-butyl derivative.

Identification of Promising Avenues for Future Chemical Investigations

The unique structural characteristics of this compound open several promising avenues for future research, primarily in materials science and synthetic chemistry.

Materials Science and Photophysics: A significant area for future investigation lies in the photophysical properties of this compound. Studies on related substituted cinnamates have shown that the position of substituents like the nitro group dramatically affects UV absorption, fluorescence, and photostability. rsc.orgcolab.ws Specifically, para-substituted cinnamates exhibit different electronic transition characters compared to their ortho and meta isomers. rsc.orgcolab.ws Future research should focus on experimentally and theoretically characterizing the UV-blocking capabilities and photochemical relaxation mechanisms of this compound. This could lead to its development as a novel UVB-blocking agent in sunscreens or as a UV stabilizer in polymers, leveraging its potential for strong absorption and non-radiative decay pathways. rsc.orgresearchgate.net

Synthetic Chemistry and Intermediate Applications: The role of this compound as a synthetic intermediate is a key area for expansion. The nitro group can be readily reduced to an amine, providing a pathway to n-Butyl 4-aminocinnamate, a precursor for dyes, pharmaceuticals, and polymers. Furthermore, the conjugated double bond is amenable to various transformations, including cycloaddition and Michael addition reactions. researchgate.net Research into its use for synthesizing highly functionalized heterocyclic compounds, such as isoxazoles and pyrimidines, could yield novel molecules with potential biological activity. researchgate.netresearchgate.net Exploring its utility in multicomponent reactions and developing more efficient, sustainable catalytic systems for its transformations are also promising research directions.

Polymer Science: Cinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers. researchgate.net The double bond of the cinnamate moiety can undergo photocrosslinking reactions, a property utilized in the development of photoresists and other light-sensitive polymers. acs.org Future studies could explore the incorporation of this compound as a monomer or pendant group in polymerization reactions. The presence of the nitro group could impart unique thermal or optical properties to the resulting polymers, making them suitable for specialized applications in electronics or material coatings.

Methodological Advancements and Interdisciplinary Research Opportunities

Advancing the study of this compound will benefit from the application of modern analytical techniques and fostering interdisciplinary collaborations.

Advanced Characterization Techniques: A thorough characterization of this compound and its reaction products requires sophisticated analytical methods. While standard techniques like Nuclear Magnetic Resonance (NMR) and chromatography are essential, advanced NMR methods such as 2D correlation spectroscopy (COSY, HSQC) and Distortionless Enhancement by Polarization Transfer (DEPT) can provide unambiguous structural elucidation. researchgate.netsapub.org High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are crucial for purity assessment and reaction monitoring. nih.govscielo.br Future work should also involve NMR relaxometry to understand the molecular dynamics and interactions of the compound in different environments, which is particularly relevant for material science applications. chemrxiv.org

Computational Chemistry: Interdisciplinary research combining experimental synthesis with computational chemistry offers a powerful approach to understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular orbitals (HOMO/LUMO), and predict its spectroscopic properties, reaction mechanisms, and photophysical behavior. nih.govnih.gov Such computational studies can guide experimental design, helping to rationalize observed reactivity and identify promising molecular modifications to enhance desired properties for specific applications, such as optimizing UV absorption wavelengths or tuning reactivity for synthetic purposes. rsc.orgcolab.ws

Interdisciplinary Applications: The potential of this compound extends beyond pure chemistry. Collaboration with materials scientists could accelerate its development as a functional component in optical materials or polymers. Working with pharmacologists and biochemists could uncover potential biological activities, building on the known properties of other cinnamate derivatives. For instance, its structure could be a scaffold for developing new α-glucosidase inhibitors or other therapeutic agents, warranting collaborative screening and molecular docking studies. acs.org This interdisciplinary approach will be crucial for translating fundamental chemical knowledge into practical, real-world applications.

Q & A

Q. What are the established synthetic routes for n-butyl 4-nitrocinnamate, and how are reaction conditions optimized?

this compound can be synthesized via the Mizoroki-Heck cross-coupling reaction under microwave irradiation. Key parameters include catalyst selection (e.g., palladium-based catalysts), reaction temperature (optimized between 60–100°C), and solvent choice (e.g., dimethylformamide). Post-synthesis purification involves recrystallization, and characterization is performed using 1^1H NMR, mass spectrometry (MS), and melting point analysis . For optimization, iterative testing of molar ratios and reaction times is recommended, with validation through spectral matching to reference data .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • 1^1H NMR : To confirm the ester linkage and nitro group positioning (e.g., aromatic protons at δ 8.24 ppm) .
  • Mass Spectrometry (MS) : For molecular ion confirmation (m/z 249 [M+^+]) and fragmentation patterns .
  • Melting Point Analysis : To verify purity (literature range: 62–64°C) .
  • Chromatography (HPLC/TLC) : To assess purity and monitor reaction progress.

Q. What safety protocols should researchers follow when handling this compound?

While specific toxicity data for this compound is limited, safety measures for nitroaromatic compounds apply:

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and eye protection to prevent skin/eye contact.
  • Refer to analogous chloroformate safety guidelines (e.g., n-butyl chloroformate’s AEGL-3 thresholds) for emergency exposure limits .

Advanced Research Questions

Q. How can Box-Behnken experimental design (BBD) optimize the synthesis or functionalization of this compound?

BBD is a response surface methodology (RSM) tool for multi-variable optimization. For example, variables like temperature, catalyst concentration, and substrate molar ratios can be modeled using a second-order polynomial equation: Y=β0+βixi+βiixi2+βijxixjY = \beta_0 + \sum \beta_i x_i + \sum \beta_{ii} x_i^2 + \sum \beta_{ij} x_i x_j

Here, YY represents the reaction conversion or yield. Validation involves center-point replication and residual analysis (e.g., normal probability plots) to confirm model adequacy . MATLAB or similar software can generate 3D response surfaces to identify optimal conditions .

Q. How should researchers resolve contradictions in spectral or toxicity data for this compound?

  • Cross-Validation : Compare NMR/MS data with independent studies (e.g., ethyl 4-nitrocinnamate analogs ).
  • Collaborative Analysis : Engage experts in computational chemistry or toxicology to reinterpret ambiguous results .
  • Uncertainty Factors : For toxicity gaps, apply interspecies/intraspecies uncertainty factors (e.g., 10x for AEGL-3 derivations in chloroformates) as a conservative proxy .

Q. What mechanistic insights can be gained from studying this compound’s reactivity?

  • Kinetic Studies : Monitor reaction intermediates via time-resolved FTIR or LC-MS to elucidate pathways (e.g., nitro-group participation in electrophilic substitution).
  • Computational Modeling : Density functional theory (DFT) can predict electron-density distribution and reactive sites .
  • Isotopic Labeling : Use 15^{15}N-labeled nitro groups to trace reaction mechanisms in cross-coupling reactions .

Q. How can researchers address the lack of carcinogenicity or genotoxicity data for this compound?

Propose tiered testing:

In Vitro Assays : Ames test for mutagenicity and micronucleus assay for clastogenicity.

In Vivo Studies : Rodent models to assess acute toxicity (LD50_{50}) and chronic exposure effects.

Read-Across Methods : Use data from structurally similar compounds (e.g., nitro-cinnamates) with adjustments for substituent effects .

Methodological Considerations

  • Data Interpretation : Apply the NIST criteria for evaluating scientific bias (who, what, where, when, why, how) to ensure robustness .
  • Graphical Standards : Follow journal guidelines for figures (e.g., minimal structures, color use) to enhance clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.